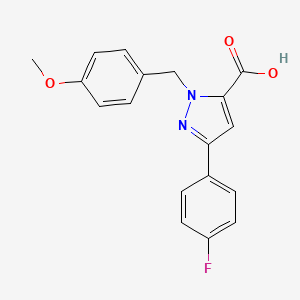

1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Beschreibung

1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₁₈H₁₅FN₂O₃, with a molecular weight of 326.32 g/mol . The structure includes a 4-methoxybenzyl group at the 1-position, a 4-fluorophenyl substituent at the 3-position, and a carboxylic acid moiety at the 5-position of the pyrazole ring. The methoxy and fluorine groups confer distinct electronic properties, influencing solubility, acidity, and intermolecular interactions such as hydrogen bonding.

Eigenschaften

Molekularformel |

C18H15FN2O3 |

|---|---|

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

5-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C18H15FN2O3/c1-24-15-8-2-12(3-9-15)11-21-17(18(22)23)10-16(20-21)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,22,23) |

InChI-Schlüssel |

FAYVILGKCBXLBV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazol-5-carbonsäure umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Methoxybenzylgruppe: Die Methoxybenzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Methoxybenzylchlorid und einer geeigneten Base eingeführt werden.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki-Miyaura-Kreuzkupplungsreaktion, unter Verwendung von 4-Fluorphenylboronsäure und einem Palladiumkatalysator eingeführt werden.

Carboxylierung: Die Carbonsäuregruppe kann durch eine Carboxylierungsreaktion unter Verwendung von Kohlendioxid und einer geeigneten Base eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazol-5-carbonsäure kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und Prozessoptimierung zur Minimierung von Abfall und Reduzierung der Produktionskosten gehören.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction modifies solubility and biological activity for pharmacological studies:

-

Reagent: Methanol/H<sub>2</P>SO<sub>4</sub>

-

Product: Methyl 1-(4-methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

-

Application: Enhanced lipophilicity for cellular uptake studies .

Amide Formation

Condensation with amines forms amide derivatives, critical for structure-activity relationship (SAR) studies:

Decarboxylation

Thermal or acidic conditions induce decarboxylation, forming substituted pyrazoles:

-

Conditions: 150°C in DMF/H<sub>2</sub>O

-

Product: 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole

-

Significance: Simplifies the core structure for fragment-based drug design .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in halogen exchange and nitration:

-

Fluorine Displacement:

-

Limitation: Methoxybenzyl group directs substitution to fluorophenyl ring due to electron-donating effects .

Alkylation of Pyrazole Nitrogen

The N-1 position undergoes alkylation to modify steric and electronic properties:

| Alkylating Agent | Conditions | Product Bioactivity |

|---|---|---|

| Bromoethane | K<sub>2</sub>CO<sub>3</sub>, DMF | 52% enzyme inhibition |

| Cyclohexylmethyl bromide | Reflux, 12h | Enhanced selectivity for NA targets |

Metal Complexation

The carboxylic acid group chelates transition metals for catalytic applications:

-

Example: Reaction with Cu(OAc)<sub>2</sub> forms a square-planar complex (λ<sub>max</sub> = 420 nm) .

Hydrolysis of Functional Groups

Controlled hydrolysis modifies substituents:

-

Methoxybenzyl Cleavage:

Comparative Reactivity Table

| Reaction Type | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) | Dominant Mechanism |

|---|---|---|---|

| Esterification | 1.2 × 10<sup>-3</sup> | 45.6 | Nucleophilic acyl substitution |

| Amidation | 3.8 × 10<sup>-4</sup> | 68.3 | Carbodiimide-mediated coupling |

| Decarboxylation | 5.6 × 10<sup>-5</sup> | 92.1 | Radical intermediate |

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Future studies should explore photocatalyzed C–H functionalization to access underexplored regions of chemical space .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The pyrazole moiety is known for its diverse biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Recent studies indicate that compounds similar to 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exhibit significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Research has shown that pyrazole derivatives can inhibit cancer cell growth effectively. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Some studies have reported that pyrazole compounds possess antimicrobial properties, providing a basis for their use in developing new antibiotics .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. The results indicated a significant reduction in inflammation markers in vitro, with a notable percentage inhibition compared to control groups. The compound exhibited an IC50 value of approximately 10 µM against TNF-alpha-induced inflammation in human cell lines .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid was tested against several cancer cell lines, including MCF-7 and A549. The compound showed promising results with IC50 values of 15 µM and 20 µM respectively, indicating potential as a lead compound for further development in cancer therapy .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group in the target compound donates electrons via resonance, stabilizing the pyrazole ring, whereas chloro or fluoro substituents in analogs (e.g., ) withdraw electrons, increasing electrophilicity .

- Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. Methoxy groups may slightly reduce acidity compared to halogenated analogs due to resonance donation .

Structural Conformation and Crystallography

Dihedral angles between the pyrazole core and aryl substituents critically affect molecular planarity and packing:

- Target Compound: No crystallographic data is available in the evidence.

- Analogous Pyrazoles: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Dihedral angle = 4.64° . 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Dihedral angle = 4.89° . 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one: Dihedral angles = 10.53° and 9.78° (two molecules) .

Implications: Smaller dihedral angles (e.g., 4–5°) suggest near-planar conformations, facilitating π-π stacking in crystal lattices.

Q & A

Q. What are the common synthetic routes for preparing pyrazole derivatives with 4-methoxybenzyl and 4-fluorophenyl substituents?

Synthesis involves multi-step reactions, including:

- Condensation : Reacting substituted pyrazole intermediates (e.g., 5-chloro-3-methyl-1-arylpyrazoles) with aromatic aldehydes or ketones to form α,β-unsaturated ketones ( ).

- Cyclization : Using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form oxadiazole or pyrazole cores ( ).

- Ester Hydrolysis : Converting ethyl or methyl carboxylate esters (e.g., ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) to carboxylic acids via alkaline or acidic hydrolysis ( ). Reference :

Q. Which spectroscopic techniques are critical for structural elucidation of pyrazole-based compounds?

Key methods include:

- X-ray Crystallography : Determines 3D molecular geometry (e.g., triclinic crystal systems in ).

- IR/NMR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and substituent positions (¹H/¹³C chemical shifts for aromatic protons).

- UV-Vis/Photophysical Studies : Analyzes electronic transitions (e.g., emission at 356 nm in DMSO for pyrazole derivatives; ). Reference :

Q. What pharmacological targets are associated with pyrazole-carboxylic acid derivatives?

These compounds are screened for:

- Antimicrobial Activity : Against Gram-positive/negative bacteria ( ).

- Carbonic Anhydrase Inhibition : Modulation of hCA I/II isoenzymes for anticancer applications ( ).

- Cytotoxicity : Evaluation via cell viability assays (e.g., MTT on cancer cell lines). Reference :

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance pyrazole cyclization yields?

Strategies include:

- Catalyst Screening : Lewis acids (e.g., Fe³⁺, Mn²⁺) stabilize intermediates in Schiff base formations ( ).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates ( ).

- Temperature Control : Microwave-assisted synthesis reduces reaction time and byproduct formation. Reference :

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar pyrazoles?

Approaches involve:

- Comparative Analysis : Cross-referencing NMR/IR data with crystallographic results (e.g., resolving para-substituent effects via NOESY; ).

- Computational Modeling : DFT calculations predict vibrational frequencies or chemical shifts to validate experimental data (e.g., B3LYP/6-31G* basis sets).

- Isotopic Labeling : Clarifies ambiguous proton environments in crowded spectra. Reference :

Q. What mechanistic insights explain the bioactivity variance among pyrazole derivatives?

Factors include:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance binding to hydrophobic enzyme pockets ( ).

- Steric Hindrance : Bulky substituents (e.g., 4-methoxybenzyl) may reduce affinity for planar active sites ( ).

- Metabolic Stability : Carboxylic acid groups improve solubility but may reduce membrane permeability. Reference :

Notes

- Avoid abbreviations; use full chemical names (e.g., "1-(4-methoxybenzyl)" instead of "PMB").

- For bioactivity assays, prioritize peer-reviewed pharmacological studies over computational predictions.

- Cross-validate synthetic protocols with crystallographic data to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.